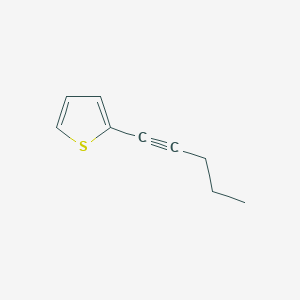

2-Pent-1-ynylthiophene

Description

Structure

3D Structure

Properties

CAS No. |

145349-58-2 |

|---|---|

Molecular Formula |

C9H10S |

Molecular Weight |

150.24 g/mol |

IUPAC Name |

2-pent-1-ynylthiophene |

InChI |

InChI=1S/C9H10S/c1-2-3-4-6-9-7-5-8-10-9/h5,7-8H,2-3H2,1H3 |

InChI Key |

MMDWHPHICBPCGZ-UHFFFAOYSA-N |

SMILES |

CCCC#CC1=CC=CS1 |

Canonical SMILES |

CCCC#CC1=CC=CS1 |

Synonyms |

Thiophene, 2-(1-pentynyl)- (9CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Pent 1 Ynylthiophene and Its Structural Analogues

Catalytic Cross-Coupling Strategies for Alkyne Introduction (e.g., Sonogashira Coupling)

The Sonogashira cross-coupling reaction is a premier method for forming sp²-sp carbon-carbon bonds, making it ideal for introducing an alkyne group onto a thiophene (B33073) ring. mdpi.com This palladium-catalyzed reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a copper(I) co-catalyst. mdpi.comyoutube.com The versatility of this reaction allows for the coupling of various substituted thiophenes with alkynes like 1-pentyne (B49018).

A typical procedure involves reacting a halothiophene, such as 2-iodothiophene (B115884) or 2-bromothiophene, with 1-pentyne. The reaction is catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, and a copper salt, commonly CuI, in the presence of a base like triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA). researchgate.neturfu.ru The base serves both as a solvent and to neutralize the hydrogen halide formed during the reaction. The Sonogashira reaction is widely used for synthesizing various alkynylthiophenes due to its tolerance of numerous functional groups and generally high yields. aurigeneservices.com For instance, the synthesis of 2-(3-pent-1-ynylthiophen-2-yl)cyclobutanone has been demonstrated, showcasing the reaction's applicability to complex substrates. wiley-vch.de

Key to the success of the Sonogashira coupling is the prevention of the unwanted side reaction of alkyne homocoupling, which produces diynes. acs.org Optimized conditions, such as carrying out the reaction under an inert atmosphere, can minimize this side product. acs.org Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. mdpi.com

| Thiophene Substrate | Alkyne | Catalyst System | Solvent/Base | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 3-Bromothiophene-2-carbonyl chloride | Aryl acetylene (B1199291) | PdCl₂(PPh₃)₂, CuI | Et₃N/THF | Room Temp. | 1-(3-bromothiophen-2-yl)-3-arylprop-2-yn-1-one | 70-77% | urfu.ru |

| 3-Iodothiophene-2-carboxylic acid methyl ester | 1-Hexyne | PdCl₂(PPh₃)₂, CuI | Et₃N/DMF | 60 °C, 6h | Methyl 3-(hex-1-ynyl)thiophene-2-carboxylate | Not specified | aurigeneservices.com |

| 2-Bromobenzaldehyde* | 1-Pentyne | Pd(PPh₃)₄, CuI | Et₃N | 70 °C, 2h | 2-Pent-1-ynylbenzaldehyde | 91% | wiley-vch.de |

| Monoaryl thieno[3,2-b]thiophene | Terminal Alkyne | Pd(OAc)₂, CuI, PPh₃ | iPr₂NH/THF | Not specified | Monoalkynyl thieno[3,2-b]thiophene | Moderate | researchgate.net |

*Analogue substrate demonstrating the general conditions.

Directed Functionalization of Thiophene Rings

The regioselective functionalization of the thiophene ring is crucial for preparing specific isomers of substituted thiophenes, which can then be used in cross-coupling reactions. Direct C-H bond activation has emerged as a powerful strategy, often guided by a directing group on the thiophene substrate. mdpi.comnih.gov This approach avoids the need for pre-functionalized thiophenes (e.g., halogenated or boronic acid derivatives), making syntheses more atom- and step-economical.

Directing groups are functional moieties that coordinate to a transition metal catalyst (commonly palladium) and position it to selectively activate a specific C-H bond, typically at the ortho position. nih.gov For thiophenes, which have multiple C-H bonds (C2, C3, C4, C5), this control is essential. For example, by employing a pH-sensitive directing group, sequential functionalization can be achieved at different positions, providing access to 2,3,4- and 2,4,5-substituted thiophenes. acs.orgnih.gov

The functionalization of C-H bonds at the β-positions (C3 and C4) of thiophene is generally more challenging than at the α-positions (C2 and C5). rsc.org However, specialized catalytic systems, such as those involving palladium-catalyzed 1,4-migration, have been developed to enable the functionalization of these less reactive sites. rsc.org This method involves the oxidative addition of a 2-(2-bromoaryl)thiophene to palladium, followed by a 1,4-palladium migration that activates a β-C-H bond for subsequent coupling. rsc.org

| Strategy | Catalyst/Reagents | Target Position | Key Feature | Reference |

|---|---|---|---|---|

| pH-Sensitive Directing Group | Palladium Catalyst | C3, C4, or C5 | Allows for sequential functionalization by altering pH to switch the directing group "on" or "off". | acs.orgnih.gov |

| Aminoquinoline/Picolinic Acid Auxiliaries | Palladium Catalyst | ortho-C-H bond | Bidentate directing groups that form stable five-membered palladacycle intermediates, enabling robust C-H activation. | nih.gov |

| Pd-Catalyzed 1,4-Migration | Palladium Catalyst | β-position (C3) | Overcomes the challenge of functionalizing the less reactive β-position in 2-arylthiophenes. | rsc.org |

| One-Pot SnAr/Pd-catalyzed Direct Arylation | Palladium Catalyst | C2 or C3 | A two-step process for thieno[3,2-d]pyrimidines enabling selective C-H activation. mdpi.com | mdpi.com |

Stereoselective Synthesis Approaches for Related Chiral Thiophenes

The synthesis of chiral thiophene derivatives, which are structural analogues of 2-pent-1-ynylthiophene, is of significant interest for applications in materials and pharmaceutical sciences. rsc.org Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. Several strategies have been developed to achieve this for thiophene-containing compounds.

One common approach is the use of chiral auxiliaries. scispace.com A chiral auxiliary is a temporary chiral group that is attached to the starting material to guide the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed. The Schöllkopf 'bislactim ether' is a well-known chiral auxiliary used for the stereoselective synthesis of amino acids, which has been applied to create thiophene-bridged bis(glycines). scispace.com

Another powerful method is asymmetric catalysis, where a chiral catalyst transfers its chirality to the product. rsc.org Recently, catalytic asymmetric dearomatization (CADA) of thiophenes has been reported, providing access to chiral dearomatized thiophene structures. rsc.org For example, an intramolecular reaction between vinylquinone imines and thiophenes can proceed through a stereoselective [4+2] hetero-Diels–Alder cycloaddition. rsc.org Furthermore, the synthesis of chiral thiophenes can be achieved by starting with readily available chiral precursors, such as optically active alcohols, which are incorporated into the thiophene substituent. nih.gov

| Method | Concept | Example Application | Reference |

|---|---|---|---|

| Chiral Auxiliaries | A removable chiral group directs the stereochemistry of a reaction. | Use of Schöllkopf 'bislactim ether' for stereoselective alkylation to form (S,S)-bis(amino acids) with a thiophene bridge. scispace.com | scispace.com |

| Asymmetric Catalysis | A chiral catalyst promotes the formation of one enantiomer over the other. | Catalytic asymmetric dearomatization of thiophenes via an intramolecular hetero-Diels–Alder reaction. rsc.org | rsc.org |

| Chiral Pool Synthesis | Incorporation of a substituent derived from a naturally occurring chiral molecule. | Synthesis of 3-[2-((S)-2-methylbutoxy)ethyl]thiophene starting from optically pure (S)-(-)-2-methyl-1-butanol. nih.gov | nih.gov |

| Asymmetric Friedel-Crafts Reaction | A chiral Lewis acid complex catalyzes the enantioselective addition to a thiophene ring. | Synthesis of hydroxy(thiophene-2-yl)acetates using a chiral BINOL/Ti(IV) complex. researchgate.net | researchgate.net |

Multi-component Reactions in Thiophene-Alkyne Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing parts of all starting materials, offer significant advantages in terms of efficiency, atom economy, and synthetic convergence. nih.gov Several MCRs are applicable to the synthesis of thiophene-alkyne systems or their precursors.

A notable example is the Fiesselmann thiophene synthesis, which can be integrated into a multi-component sequence. A rapid, consecutive three-component reaction between (hetero)aroyl chlorides, terminal alkynes, and ethyl 2-mercaptoacetate yields highly substituted 2,4-disubstituted thiophene-5-carboxylates. acs.org This process first involves a Sonogashira coupling to form an ynone intermediate, which then undergoes a conjugate addition with the mercaptoacetate (B1236969) followed by cyclization to form the thiophene ring. acs.orgnih.gov This strategy allows for the construction of the thiophene core and the introduction of an alkyne-derived substituent in a single pot.

Other MCRs can generate complex propargylamines or other alkyne-containing structures. rsc.org For instance, the A³ coupling (alkyne-aldehyde-amine) is a well-known three-component reaction for synthesizing propargylamines. While not directly forming a thiophene ring, it can be used to create complex alkyne side chains that are subsequently attached to a thiophene core. The development of MCRs involving alkynes is a rapidly advancing field, providing novel and efficient pathways to complex molecular architectures. rsc.orgrsc.org

| Reaction Name/Type | Components | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Coupling-Fiesselmann Synthesis | Aroyl chloride, Terminal alkyne, Ethyl 2-mercaptoacetate | 2,4-Disubstituted thiophene-5-carboxylates | A consecutive three-component reaction that builds the thiophene ring. | acs.org |

| Gewald Reaction | Carbonyl compound, α-cyanoester, Elemental sulfur | 2-Aminothiophenes | A classic three-component reaction for thiophene synthesis; the product can be further functionalized with an alkyne. | nih.gov |

| Four-component Amidine Synthesis | Sulfonyl azide, Terminal alkyne, Water, Oxime halide | Arylamidines | Demonstrates the versatility of alkynes in complex MCRs, which can be adapted for heterocyclic synthesis. rsc.org | rsc.org |

Mechanistic Investigations of Reactions Involving 2 Pent 1 Ynylthiophene

Alkyne Reactivity in Thiophene-Conjugated Systems

The reactivity of the alkyne moiety in 2-pent-1-ynylthiophene is significantly influenced by the electronic properties of the conjugated thiophene (B33073) ring. Thiophene, being an electron-rich aromatic heterocycle, can donate electron density to the alkyne through resonance. This increased electron density at the triple bond makes it more susceptible to attack by electrophiles compared to non-conjugated alkynes.

The presence of the thiophene ring can also stabilize intermediates formed during reactions. For instance, a carbocation formed at the carbon adjacent to the thiophene ring can be stabilized through resonance with the sulfur atom's lone pairs, influencing the regioselectivity of addition reactions.

Electrophilic and Nucleophilic Additions to the Pentynyl Moiety

Electrophilic Addition: The electron-rich nature of the π-system in this compound makes it prone to electrophilic addition reactions. The mechanism typically involves the initial attack of an electrophile (E+) on the triple bond, leading to the formation of a vinyl cation intermediate. libretexts.orgyoutube.com The thiophene ring plays a crucial role in stabilizing this intermediate, particularly if the positive charge develops on the carbon atom adjacent to the ring. This stabilization directs the regioselectivity of the addition. The subsequent attack of a nucleophile (Nu-) completes the addition process. libretexts.org

Mechanism of Electrophilic Addition:

The electrophile is attacked by the π-electrons of the alkyne, forming a vinyl cation.

The nucleophile attacks the carbocation, resulting in the final addition product.

Due to the stability of the intermediate, the addition of electrophiles such as hydrogen halides (HX) is expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon of the triple bond that is further from the thiophene ring, and the halide adds to the carbon adjacent to the ring. libretexts.orgchemistrysteps.com

Nucleophilic Addition: While less common for unactivated alkynes, nucleophilic additions can occur with this compound, particularly with strong nucleophiles or under basic conditions. bham.ac.uk The reaction is facilitated if the nucleophile is "soft," leading to a conjugate or 1,4-addition type mechanism. researchgate.net The mechanism involves the attack of the nucleophile on one of the sp-hybridized carbons, forming a vinylic carbanion, which is then protonated or reacts with an electrophile. masterorganicchemistry.com

Mechanism of Nucleophilic Addition:

A nucleophile attacks one of the carbons of the triple bond, forming a vinylic anion.

The vinylic anion is subsequently protonated or reacts with an electrophile.

The regioselectivity of nucleophilic addition is influenced by both electronic and steric factors. The electron-withdrawing inductive effect of the thiophene ring can make the adjacent carbon more electrophilic, while the steric bulk of the propyl group at the other end of the alkyne can also direct the nucleophilic attack.

Palladium and Copper Catalysis in Thiophene-Alkyne Transformations

Palladium and copper catalysts are extensively used to mediate a variety of transformations involving alkynes and thiophenes, including cross-coupling and cyclization reactions. rsc.orgmdpi.comresearchgate.net

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are powerful methods for forming carbon-carbon bonds. researchgate.net In the context of this compound, these reactions would typically involve the coupling of a halo-thiophene with a terminal alkyne or the coupling of the terminal alkyne of a modified this compound with an aryl or vinyl halide. The general catalytic cycle for a Sonogashira coupling involves oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.comyoutube.com

General Palladium-Catalyzed Cross-Coupling Cycle:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl/vinyl halide.

Transmetalation: The alkyne substrate, typically as a copper acetylide, transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex are coupled, regenerating the palladium(0) catalyst.

Copper Catalysis: Copper catalysts are also crucial in alkyne chemistry, often used in conjunction with palladium in reactions like the Sonogashira coupling, but also in their own right for reactions such as homo-coupling of terminal alkynes (Glaser coupling) and various cycloaddition and addition/cycloisomerization reactions. rsc.orgmdpi.comnih.govbeilstein-journals.org Copper(I) salts can activate the terminal C-H bond of an alkyne, forming a copper acetylide, which is a key intermediate in many of these transformations. researchgate.net

Regioselectivity and Stereoselectivity in Chemical Transformations

The outcomes of addition reactions to the unsymmetrical pentynyl moiety of this compound are governed by principles of regioselectivity and stereoselectivity. masterorganicchemistry.commasterorganicchemistry.com

Regioselectivity: This refers to the preference for bond formation at one position over another. chemistrysteps.com In electrophilic additions to this compound, the regioselectivity is primarily dictated by the stability of the intermediate vinyl cation. As mentioned, the thiophene ring stabilizes a positive charge on the adjacent carbon, leading to Markovnikov-type products. chemistrysteps.com For nucleophilic additions, the regioselectivity is a more complex interplay of electronic and steric effects.

| Reaction Type | Reagent | Major Regioisomer | Rationale |

| Electrophilic Addition | HBr | 2-(2-bromo-1-pentenyl)thiophene | Formation of the more stable vinyl cation adjacent to the thiophene ring. |

| Hydroboration-Oxidation | 1. Sia₂BH 2. H₂O₂, NaOH | 2-(1-pentenal)thiophene | Anti-Markovnikov addition due to steric and electronic effects of the borane (B79455) reagent. libretexts.org |

Stereoselectivity: This pertains to the preferential formation of one stereoisomer over others. masterorganicchemistry.comlibretexts.orgchemistrysteps.com In reactions involving the alkyne of this compound, stereoselectivity is observed in reactions that create new stereocenters or in the formation of (E) or (Z) isomers of the resulting alkene. For example, the reduction of the alkyne to an alkene can be stereoselective. Dissolving metal reductions (e.g., Na in NH₃) typically yield the (E)-alkene (anti-addition of hydrogen), while catalytic hydrogenation with a poisoned catalyst (e.g., Lindlar's catalyst) gives the (Z)-alkene (syn-addition of hydrogen). youtube.com

| Reduction Method | Product Stereochemistry | Mechanism |

| Catalytic Hydrogenation (Lindlar's Catalyst) | (Z)-2-(1-pentenyl)thiophene | Syn-addition of hydrogen atoms from the catalyst surface. |

| Dissolving Metal Reduction (Na/NH₃) | (E)-2-(1-pentenyl)thiophene | Anti-addition via a radical anion intermediate. |

Design and Synthesis of 2 Pent 1 Ynylthiophene Derivatives and Advanced Analogues

Modification of the Alkyne Side Chain

The pentynyl side chain of 2-pent-1-ynylthiophene offers a reactive handle for a variety of chemical transformations. The terminal alkyne, in particular, is a versatile functional group for the introduction of molecular diversity.

One of the most powerful and widely used methods for modifying the alkyne terminus is the Sonogashira cross-coupling reaction . This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org In the context of this compound derivatives, this reaction can be employed to couple various aromatic, heteroaromatic, or vinylic moieties to the pentynyl chain. For instance, reacting a terminal alkyne derivative of this compound with an aryl iodide in the presence of a palladium catalyst and a copper(I) co-catalyst would yield a diarylacetylene derivative. scielo.org.mx The reaction conditions are generally mild, tolerating a wide range of functional groups, which makes it a highly valuable tool for creating complex molecular architectures. wikipedia.org

Table 1: Examples of Sonogashira Coupling Reactions for Alkyne Modification

| Entry | Alkyne Substrate | Coupling Partner | Catalyst System | Product |

|---|---|---|---|---|

| 1 | 2-(Pent-4-yn-1-yl)thiophene | Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | 2-(5-Phenylpent-4-yn-1-yl)thiophene |

Beyond Sonogashira coupling, the alkyne moiety can participate in cycloaddition reactions . For example, the [3+2] cycloaddition of azides with the terminal alkyne (a "click" reaction) can lead to the formation of triazole-containing thiophene (B33073) derivatives. This reaction is known for its high efficiency and regioselectivity. uchicago.edu Furthermore, [4+2] cycloadditions, or Diels-Alder reactions, can occur if the alkyne is part of a suitable diene system or if it reacts with a diene, leading to the formation of six-membered rings. wikipedia.orglibretexts.org

The triple bond of the pentynyl group can also undergo hydrofunctionalization reactions . For example, the addition of thiols (thiol-yne reaction) can introduce sulfur-containing functionalities, proceeding via a radical mechanism to yield vinyl sulfide (B99878) adducts. researchgate.net Similarly, hydroamination and hydroalkoxylation can introduce nitrogen and oxygen-based functional groups, respectively.

Functionalization of the Thiophene Core

The thiophene ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions. libretexts.orglibretexts.orgyoutube.com The position of substitution on the thiophene ring is directed by the existing pentynyl substituent. Generally, electrophilic attack occurs preferentially at the C5 position (α-position) due to the activating and directing effect of the sulfur atom and the alkyl chain.

Common electrophilic substitution reactions that can be applied to the thiophene core include:

Halogenation: Introduction of bromine or chlorine atoms using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Introduction of a nitro group using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid.

Friedel-Crafts Acylation and Alkylation: Introduction of acyl and alkyl groups using an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst. libretexts.org

These functional groups, once installed on the thiophene ring, can serve as handles for further synthetic transformations, such as cross-coupling reactions (e.g., Suzuki, Stille) to introduce new carbon-carbon bonds.

Table 2: Regioselectivity in Electrophilic Substitution of 2-Substituted Thiophenes

| Electrophile | Reagent | Major Product |

|---|---|---|

| Br⁺ | NBS | 5-Bromo-2-pent-1-ynylthiophene |

| NO₂⁺ | HNO₃/H₂SO₄ | 5-Nitro-2-pent-1-ynylthiophene |

Construction of Fused Thiophene Systems Incorporating Pentynyl Moieties

The synthesis of fused thiophene systems is a significant area of research due to their applications in materials science. mdpi.comresearchgate.net Starting from this compound derivatives, fused rings can be constructed through various cyclization strategies.

One approach involves the intramolecular cyclization of a suitably functionalized this compound. For example, if a nucleophilic group is introduced at the 3-position of the thiophene ring, it can potentially attack the alkyne side chain to form a new ring.

A more common strategy involves using the alkyne as a building block in cycloaddition/cyclization cascades . For instance, a derivative of this compound bearing another reactive group on the thiophene ring could undergo an intramolecular Diels-Alder reaction. More broadly, intermolecular reactions can be employed. A notable method involves the reaction of aryl-substituted alkynes with elemental sulfur at high temperatures to form thiophene-fused polycyclic aromatic systems. nih.gov This approach could be adapted to derivatives of this compound to construct novel fused architectures.

Furthermore, transition-metal-catalyzed cyclization reactions of functionalized alkynes are a powerful tool for the synthesis of complex heterocyclic systems. mdpi.comresearchgate.net For example, a palladium-catalyzed cycloisomerization of an enyne system derived from this compound could lead to the formation of a fused ring system.

Chiral Derivatives and Their Synthetic Routes

The introduction of chirality into thiophene-containing molecules is of great interest, particularly for applications in medicinal chemistry and materials science. Chiral derivatives of this compound can be synthesized through several synthetic routes.

One common approach is the use of a chiral auxiliary . A chiral auxiliary can be attached to a functional group on either the thiophene ring or the pentynyl side chain to direct a subsequent stereoselective reaction. After the desired stereocenter is established, the auxiliary can be removed.

Asymmetric catalysis offers a more elegant and atom-economical approach. rsc.org This can involve the use of chiral catalysts for reactions such as:

Asymmetric reduction of a ketone group that has been introduced onto the pentynyl side chain.

Asymmetric addition of a nucleophile to an aldehyde or imine derivative of this compound.

Catalytic asymmetric dearomatization of the thiophene ring, which can generate chiral spirocyclic compounds. rsc.org

Another strategy is the use of chiral starting materials . For example, a chiral alcohol could be used to esterify a carboxylic acid group on the thiophene ring, or a chiral amine could be used to form an imine with an aldehyde derivative.

The synthesis of thiophene-containing steroid-like molecules with asymmetric induction has been achieved via olefinic cyclization, demonstrating the feasibility of creating complex chiral architectures based on the thiophene scaffold. acs.orgacs.org

Table 3: Approaches to Chiral this compound Derivatives

| Synthetic Strategy | Description | Example Reaction |

|---|---|---|

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to control stereochemistry. | Diastereoselective alkylation of an enolate derived from a chiral ester of a thiophene carboxylic acid. |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | Enantioselective reduction of a ketone on the side chain using a chiral reducing agent. |

Advanced Spectroscopic Characterization and Structural Analysis of 2 Pent 1 Ynylthiophene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 2-Pent-1-ynylthiophene. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity of atoms and the chemical environment of each nucleus can be established.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For a 2-alkynylthiophene, the spectrum is characterized by distinct regions. The aromatic region typically contains signals for the three protons on the thiophene (B33073) ring. The proton at the C5 position usually appears as a doublet of doublets due to coupling with the protons at C4 and C3. Similarly, the protons at C3 and C4 show characteristic couplings to each other and to the proton at C5. The alkyl portion of the pentynyl group displays signals in the aliphatic region of the spectrum, with chemical shifts and splitting patterns corresponding to the ethyl group attached to the methylene (B1212753) adjacent to the alkyne.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, this includes the four carbons of the thiophene ring, the two sp-hybridized carbons of the alkyne, and the three carbons of the propyl group. The chemical shifts of the acetylenic carbons are particularly diagnostic.

While specific experimental data for this compound is not widely published, the spectral data for the close analog, 2-(Hept-1-yn-1-yl)thiophene, provides a reliable model for the expected chemical shifts. rsc.org The primary difference would be the signals corresponding to the terminal alkyl chain.

| Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃ | ||

|---|---|---|

| Position | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Thiophene H-3 | ~7.0 | - |

| Thiophene H-4 | ~6.95 | - |

| Thiophene H-5 | ~7.2 | - |

| Thiophene C-2 | - | ~123 |

| Thiophene C-3 | - | ~127 |

| Thiophene C-4 | - | ~125 |

| Thiophene C-5 | - | ~131 |

| Alkyne C≡C-Th | - | ~93 |

| Alkyne C≡C-CH₂ | - | ~74 |

| -CH₂- (propargyl) | ~2.4 (triplet) | ~20 |

| -CH₂- (middle) | ~1.6 (sextet) | ~22 |

| -CH₃ | ~1.0 (triplet) | ~13.5 |

Predicted data is based on the analysis of the closely related compound 2-(Hept-1-yn-1-yl)thiophene. rsc.org

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign these signals and confirm the molecular structure.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a molecule and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₉H₁₀S), the molecular weight is approximately 150.26 amu.

In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺˙), which can then undergo fragmentation. libretexts.orglibretexts.org The molecular ion peak for this compound would be observed at a mass-to-charge ratio (m/z) of 150. Due to the presence of a sulfur atom, an M+2 peak with an intensity of about 4.4% relative to the M⁺˙ peak would also be expected, corresponding to the natural abundance of the ³⁴S isotope.

The fragmentation of this compound is expected to proceed through several characteristic pathways:

Alpha-Cleavage (Propargylic Cleavage): The bond between the methylene group and the rest of the alkyl chain is labile. Cleavage at this position would result in the loss of an ethyl radical (•CH₂CH₃), leading to a prominent fragment ion at m/z 121.

Alkyl Chain Fragmentation: Sequential loss of methylene groups (CH₂) or other alkyl fragments is also possible. libretexts.org For instance, the loss of a methyl radical (•CH₃) would yield a fragment at m/z 135, and the loss of a propyl radical (•C₃H₇) would result in a fragment at m/z 107.

Thiophene Ring Fragmentation: The stable thiophene ring can also fragment, often leading to the formation of the thiophenic cation or other characteristic ions.

| Table 2. Predicted Key Mass Fragments for this compound | |

|---|---|

| m/z | Plausible Fragment Identity |

| 150 | [C₉H₁₀S]⁺˙ (Molecular Ion, M⁺˙) |

| 149 | [M-H]⁺ |

| 135 | [M-CH₃]⁺ |

| 121 | [M-C₂H₅]⁺ (Propargylic cleavage) |

| 107 | [M-C₃H₇]⁺ |

| 83 | [C₄H₃S]⁺ (Thienyl cation) |

This table presents plausible fragmentation patterns based on established principles of mass spectrometry. whitman.edumiamioh.edu

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion to four or more decimal places, allowing for the unambiguous determination of the molecular formula, C₉H₁₀S.

Advanced Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. iosrjournals.org

FTIR Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations such as stretching and bending of chemical bonds. Key expected absorptions for this compound include:

C-H Stretching: Aromatic C-H stretching from the thiophene ring typically appears just above 3000 cm⁻¹. Aliphatic C-H stretching from the pentynyl group's CH₂ and CH₃ groups appears in the 2850-3000 cm⁻¹ range.

C≡C Stretching: The stretching of the internal alkyne triple bond is a key diagnostic peak, expected in the 2190-2260 cm⁻¹ region. This peak is often of weak to medium intensity in the IR spectrum.

C=C Stretching: Aromatic C=C stretching vibrations from the thiophene ring are found in the 1400-1600 cm⁻¹ region. iosrjournals.org

C-S Stretching: The C-S bond vibration of the thiophene ring is typically observed in the fingerprint region, around 600-800 cm⁻¹. iosrjournals.org

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While some vibrations are strong in IR, others are strong in Raman. For this compound, the symmetric and less polar C≡C triple bond stretch is expected to give a strong signal in the Raman spectrum, making it a particularly useful technique for identifying the alkyne moiety. nih.gov

| Table 3. Characteristic Vibrational Frequencies for this compound | ||

|---|---|---|

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR/Raman) |

| Aromatic C-H Stretch | 3100 - 3050 | Medium / Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Strong / Strong |

| C≡C Stretch | 2260 - 2190 | Weak-Medium / Strong |

| Aromatic C=C Stretch | 1600 - 1400 | Medium-Strong / Medium |

| C-H Bending | 1470 - 1000 | Medium / Medium |

| C-S Stretch | 800 - 600 | Medium / Weak |

Data is based on typical frequency ranges for the specified functional groups. iosrjournals.orgnih.govmdpi.comsemanticscholar.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs into a crystal lattice.

For a molecule like this compound, which is likely a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would require either low-temperature crystallization or the synthesis of a solid derivative. Should a suitable crystal be obtained, the analysis would provide invaluable structural data.

Key structural features that would be determined include:

Planarity of the Thiophene Ring: Confirmation of the aromatic ring's planarity.

Bond Lengths and Angles: Precise measurement of the C-S, C=C, C-C, and C≡C bond lengths, which can provide insight into the electronic structure and conjugation within the molecule.

Conformation: Determination of the preferred orientation of the pentynyl side chain relative to the thiophene ring.

Intermolecular Interactions: Analysis of how molecules interact with each other in the crystal lattice, such as through π-stacking of the thiophene rings or van der Waals forces.

While a crystal structure for this compound itself is not available, analysis of related thiophene derivatives provides expected values. For example, in various benzothiophene (B83047) derivatives, the thiophene ring system is found to be essentially planar. nih.gov

| Table 4. Typical Bond Lengths and Angles Expected from Crystallographic Analysis | |

|---|---|

| Parameter | Expected Value |

| C-S Bond Length | ~1.72 Å |

| Thiophene C=C Bond Length | ~1.37 Å |

| Thiophene C-C Bond Length | ~1.42 Å |

| C≡C Bond Length | ~1.20 Å |

| C-S-C Angle | ~92° |

| S-C=C Angle | ~111° |

| C-C≡C Angle | ~178° |

Expected values are based on data from related heterocyclic and alkyne-containing structures. nih.gov

Computational and Theoretical Chemistry Studies on 2 Pent 1 Ynylthiophene

Electronic Structure Calculations (e.g., Density Functional Theory, HOMO-LUMO Analysis)

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like 2-Pent-1-ynylthiophene, Density Functional Theory (DFT) would be a primary method employed. DFT calculations can determine the molecule's optimized geometry, electron density distribution, and orbital energies.

A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter. It provides insights into the chemical reactivity, kinetic stability, and the electronic excitation properties of the molecule. A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive and can be more easily excited.

For substituted thiophenes, the nature and position of the substituent group significantly influence the electronic properties. An alkynyl group, such as the pent-1-ynyl group in this compound, is an electron-withdrawing group that would be expected to affect the electron density of the thiophene (B33073) ring and consequently alter its HOMO and LUMO energy levels compared to unsubstituted thiophene.

Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | Indicates the electron-donating ability. | |

| LUMO Energy | Indicates the electron-accepting ability. | |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability. | |

| Dipole Moment | Provides information on the molecule's polarity. |

Note: The values in this table are placeholders as specific experimental or computational data for this compound is not available.

Quantum Chemical Modeling of Reactivity and Reaction Pathways

Quantum chemical modeling allows for the theoretical investigation of a molecule's reactivity and the mechanisms of its reactions. By calculating parameters such as electrostatic potential maps, Fukui functions, and reaction energy profiles, chemists can predict how this compound would behave in a chemical reaction.

An electrostatic potential map would visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. The thiophene ring is known to undergo electrophilic substitution, and the pent-1-ynyl substituent would influence the regioselectivity of such reactions.

Furthermore, quantum chemical methods can be used to model entire reaction pathways, for instance, in polymerization reactions or cycloadditions involving the alkyne group. By calculating the energies of reactants, transition states, and products, the activation energies and thermodynamics of potential reactions can be determined, providing a deeper understanding of the reaction mechanism.

Molecular Dynamics Simulations for Conformational Analysis

While this compound is a relatively rigid molecule due to the thiophene ring and the alkyne group, the pentyl chain allows for some conformational flexibility. Molecular Dynamics (MD) simulations can be used to explore the different possible conformations of the molecule over time and to determine their relative stabilities.

In an MD simulation, the motion of atoms is calculated over time by solving Newton's equations of motion. This provides a dynamic picture of the molecule's behavior, including bond rotations and intermolecular interactions in different environments (e.g., in a solvent or in the solid state). For this compound, MD simulations could reveal the preferred orientation of the pentyl group relative to the thiophene ring, which can be important for understanding its packing in materials and its interaction with other molecules.

Prediction of Spectroscopic Signatures from First Principles

Computational methods can predict various spectroscopic properties of a molecule from first principles (ab initio). This is a powerful tool for interpreting experimental spectra and for identifying unknown compounds.

For this compound, time-dependent DFT (TD-DFT) could be used to predict its UV-Vis absorption spectrum, providing information about its electronic transitions. The vibrational frequencies can be calculated to predict the Infrared (IR) and Raman spectra, which are characteristic of the molecule's vibrational modes and can be used to identify specific functional groups. Nuclear Magnetic Resonance (NMR) chemical shifts can also be computed, which are essential for structural elucidation.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data | Information Gained |

| UV-Vis Spectroscopy | λmax (absorption maximum) | Electronic transitions and conjugation. |

| Infrared (IR) Spectroscopy | Key vibrational frequencies (e.g., C≡C stretch, C-S stretch) | Presence of functional groups. |

| ¹H NMR Spectroscopy | Chemical shifts and coupling constants | Proton environment and connectivity. |

| ¹³C NMR Spectroscopy | Chemical shifts | Carbon skeleton of the molecule. |

Note: The values in this table are placeholders as specific experimental or computational data for this compound is not available.

Optoelectronic and Photophysical Investigations of 2 Pent 1 Ynylthiophene Based Materials

Electronic Absorption and Emission Characteristics (e.g., UV-Vis Spectroscopy, Fluorescence)

The electronic absorption and emission spectra of materials based on 2-pent-1-ynylthiophene are governed by π-π* transitions within the conjugated system. The alkyne group, being part of the conjugated system, is expected to influence the electronic structure and, consequently, the optical properties.

In polymers where this compound is a repeating unit, the UV-Vis absorption and photoluminescence (PL) spectra would be significantly red-shifted compared to the monomer due to the extended π-conjugation along the polymer backbone. The introduction of an acetylene (B1199291) linker into polymer backbones has been shown to affect the planarity and electronic communication between monomer units. This can lead to a narrowing of the HOMO-LUMO gap, resulting in the absorption of lower-energy photons.

The photoluminescence of these materials is expected to be in the visible region of the electromagnetic spectrum. The quantum yield of fluorescence will be highly dependent on the rigidity of the polymer backbone and the presence of non-radiative decay pathways. The pentynyl side group could influence intermolecular packing in the solid state, which in turn affects the emission properties through phenomena like aggregation-induced emission or quenching.

Table 1: Expected Electronic Absorption and Emission Properties of this compound-Based Polymers

| Property | Expected Characteristic | Influencing Factors |

|---|---|---|

| Absorption Maximum (λmax) | Red-shifted compared to monomer; likely in the visible range. | Degree of polymerization, planarity of the polymer backbone, solvent polarity. |

| Emission Maximum (λem) | Stokes shifted from the absorption maximum; expected in the visible spectrum. | Polymer conformation, intermolecular interactions, solid-state packing. |

| Optical Band Gap (Eg) | Lower than the corresponding saturated alkyl-substituted polythiophenes. | Effective conjugation length, electron-donating/withdrawing nature of the side group. |

| Fluorescence Quantum Yield (ΦF) | Variable; sensitive to molecular rigidity and aggregation. | Torsional freedom of the backbone, presence of quenching sites. |

Energy Transfer and Charge Transport Mechanisms in Conjugated Systems

In conjugated systems derived from this compound, energy transfer can occur between different segments of a polymer chain or between adjacent chains. This process is crucial for applications in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The efficiency of Förster Resonance Energy Transfer (FRET) or Dexter Energy Transfer will depend on the spectral overlap between the emission of a donor chromophore and the absorption of an acceptor, as well as their spatial proximity.

Charge transport in these materials is expected to occur via a hopping mechanism between localized states, which are typically the conjugated segments of the polymer chains. The charge carrier mobility is a key parameter determining the performance of devices such as organic field-effect transistors (OFETs). The introduction of the rigid pentynyl group could influence the molecular packing and orbital overlap between adjacent chains, thereby affecting charge transport. A more ordered, co-planar arrangement of the polymer backbone generally leads to higher charge carrier mobility. The sulfur atoms in the thiophene (B33073) rings can also facilitate intermolecular charge hopping through S-S interactions.

Structure-Property Relationships for Tunable Optoelectronic Responses

The optoelectronic properties of this compound-based materials can be systematically tuned by modifying their chemical structure. Key structural parameters that can be varied include:

Conjugation Length: Increasing the degree of polymerization or creating copolymers with other conjugated monomers will extend the π-system, leading to a red-shift in absorption and emission spectra and a lower band gap.

Side-Chain Engineering: While the pentynyl group is the focus, further modification of the alkyl chain (e.g., branching, length) can influence solubility, film morphology, and solid-state packing, which in turn affect the electronic properties.

Backbone Planarity: The introduction of the linear alkyne moiety can enhance the rigidity and planarity of the polymer backbone. However, steric hindrance between adjacent units can also lead to torsional angles that disrupt conjugation. The balance between these effects will be critical in determining the final optoelectronic properties.

Donor-Acceptor Architectures: Copolymerizing this compound with electron-accepting units can create donor-acceptor (D-A) polymers. These materials often exhibit intramolecular charge transfer (ICT) bands in their absorption spectra, leading to even lower band gaps and absorption in the near-infrared region.

Table 2: Structure-Property Relationships in Alkynylthiophene-Based Polymers

| Structural Modification | Effect on Optoelectronic Properties |

|---|---|

| Increased Polymer Chain Length | Red-shift in absorption/emission; lower optical band gap. |

| Introduction of Electron-Withdrawing Groups | Lower LUMO level; narrower band gap; potential for intramolecular charge transfer. |

| Enhanced Backbone Planarity | Increased effective conjugation; higher charge carrier mobility. |

Applications in Organic Electronics and Photonics

Based on the predicted properties, materials derived from this compound could be promising candidates for a variety of applications in organic electronics and photonics:

Organic Field-Effect Transistors (OFETs): The potential for rigid, planar backbones and ordered molecular packing could lead to materials with high charge carrier mobilities, making them suitable as the active semiconductor layer in OFETs.

Organic Photovoltaics (OPVs): As electron-donating materials, polymers of this compound could be blended with fullerene derivatives or other electron acceptors to form the active layer of bulk heterojunction solar cells. Their tunable absorption spectra would be advantageous for harvesting a broad range of the solar spectrum.

Organic Light-Emitting Diodes (OLEDs): The fluorescence properties of these materials suggest their potential use as emissive layers in OLEDs. By tuning the chemical structure, the emission color could be controlled across the visible spectrum.

Sensors: The electronic properties of conjugated polymers are often sensitive to their local environment. This sensitivity could be exploited in chemical sensors where the binding of an analyte to the polymer film would result in a measurable change in its optical or electrical properties.

Further experimental and theoretical studies are necessary to fully elucidate the specific optoelectronic and photophysical properties of this compound and its derivatives to validate these potential applications.

Polymerization and Macromolecular Architectures Based on 2 Pent 1 Ynylthiophene

Design and Synthesis of 2-Pent-1-ynylthiophene-Containing Monomers

The design of monomers based on this compound is centered around creating precursors suitable for specific polymerization techniques. A common and effective method for the synthesis of such monomers is the Sonogashira cross-coupling reaction. This reaction typically involves the coupling of a terminal alkyne, in this case, 1-pentyne (B49018), with a halogenated thiophene (B33073) derivative.

A plausible synthetic route to a key monomer, 2-bromo-5-(pent-1-yn-1-yl)thiophene, would involve the palladium-catalyzed Sonogashira coupling of 2,5-dibromothiophene (B18171) with 1-pentyne. By carefully controlling the stoichiometry of the reactants, a monosubstituted product can be selectively obtained. The general reaction is depicted below:

Scheme 1: Synthesis of a this compound-containing monomer

2,5-dibromothiophene + 1-pentyne --(Pd(PPh₃)₂Cl₂, CuI, Et₃N)--> 2-bromo-5-(pent-1-yn-1-yl)thiophene

This monomer design retains a reactive site (the bromine atom) on the thiophene ring, which is crucial for subsequent polymerization through cross-coupling reactions. The pentynyl group can either be a passive side chain influencing solubility and morphology or an active participant in other polymerization schemes.

Another approach involves the synthesis of di-functional monomers where two thiophene units are linked by a pentynyl group, although this is less common for creating linear polymers. The primary focus remains on creating functionalized thiophene monomers that can be readily polymerized.

Polymerization Mechanisms (e.g., Radical, Organometallic Catalysis)

The polymerization of this compound-containing monomers can be achieved through several mechanisms, with organometallic catalysis being the most prevalent for producing well-defined conjugated polymers.

Organometallic Catalysis: Cross-coupling reactions catalyzed by transition metals, particularly palladium and nickel, are highly effective for the synthesis of regioregular polythiophenes. For a monomer like 2-bromo-5-(pent-1-yn-1-yl)thiophene, Stille and Suzuki coupling polymerizations are viable options.

Stille Coupling Polymerization: This involves the reaction of the brominated monomer with a distannylated thiophene derivative in the presence of a palladium catalyst.

Suzuki Coupling Polymerization: This method utilizes the reaction of the brominated monomer with a thiophene diboronic acid or ester, also catalyzed by a palladium complex.

These methods allow for the formation of well-defined polymer chains with controlled molecular weights and low polydispersity, which is essential for optimizing the material's electronic properties.

Rhodium-based catalysts are also known to effectively polymerize monosubstituted acetylenes. mdpi.com In the case of this compound, a rhodium catalyst could potentially initiate polymerization through the acetylenic group of the pentynyl side chain, leading to a polyacetylene backbone with thiophene pendants. mdpi.com

Radical Polymerization: While less common for the synthesis of highly ordered conjugated polymers, radical polymerization of the thiophene ring is a possibility. This can be initiated chemically or electrochemically. However, this method often leads to polymers with irregular linkages (head-to-head vs. head-to-tail coupling), which can disrupt the conjugation and negatively impact the material's electronic properties. The presence of the alkyne side chain might also lead to cross-linking reactions under radical conditions.

Conjugated Polymers and Copolymers Featuring Thiophene-Alkyne Units

The incorporation of the thiophene-alkyne unit from this compound into a polymer backbone results in conjugated macromolecules with unique characteristics. The alkyne spacer can influence the planarity of the polymer chain, affecting the electronic delocalization and, consequently, the optical and electronic properties.

Homopolymers: Homopolymerization of a monomer such as 2-bromo-5-(pent-1-yn-1-yl)thiophene via Kumada catalyst-transfer polycondensation using a nickel catalyst could yield poly(5-(pent-1-yn-1-yl)thiophen-2-yl). The pentynyl side chains in such a polymer would influence its solubility and solid-state packing.

Copolymers: Copolymerization offers a versatile strategy to tune the properties of the resulting materials. This compound-containing monomers can be copolymerized with other thiophene derivatives or different aromatic monomers to create donor-acceptor copolymers. For instance, copolymerizing with an electron-deficient monomer can lead to materials with a smaller bandgap, which is desirable for applications in organic photovoltaics and near-infrared detectors.

The Sonogashira coupling reaction can also be directly used for polymerization by reacting a dihalo-thiophene with a di-ethynyl aromatic compound, where a pentynyl-substituted thiophene could be incorporated as a comonomer. mdpi.com

Advanced Material Characterization of this compound Polymers

A comprehensive characterization of polymers derived from this compound is essential to understand their structure-property relationships. A combination of spectroscopic, thermal, and electrochemical techniques is typically employed.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is used to confirm the chemical structure of the polymer, including the regioregularity of the thiophene linkages.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR helps to identify the characteristic vibrational modes of the thiophene ring and the alkyne C≡C bond.

UV-Vis Spectroscopy: This technique is crucial for determining the electronic absorption properties of the conjugated polymer, from which the optical bandgap can be estimated. The position of the maximum absorption wavelength (λmax) provides insight into the extent of π-conjugation.

Photoluminescence (PL) Spectroscopy: PL spectroscopy is used to study the emissive properties of the polymers, which is important for applications in organic light-emitting diodes (OLEDs).

Thermal Analysis:

Thermogravimetric Analysis (TGA): TGA is performed to assess the thermal stability of the polymer by measuring its weight loss as a function of temperature.

Differential Scanning Calorimetry (DSC): DSC is used to determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm), providing information about the polymer's morphology and processing window.

Electrochemical Analysis:

Cyclic Voltammetry (CV): CV is employed to investigate the redox behavior of the polymers. From the onset potentials of oxidation and reduction, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be estimated, and the electrochemical bandgap can be calculated.

Structural and Morphological Analysis:

Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymers.

X-ray Diffraction (XRD): XRD provides information on the solid-state packing and crystallinity of the polymer films.

A hypothetical data table summarizing the characterization of a poly(5-(pent-1-yn-1-yl)thiophen-2-yl) is presented below, based on typical values for similar poly(alkynylthiophene)s.

| Property | Value |

|---|---|

| Number-Average Molecular Weight (Mn) (kDa) | 15 - 30 |

| Polydispersity Index (PDI) | 1.5 - 2.5 |

| Absorption Maximum (λmax, solution) (nm) | 430 - 460 |

| Optical Bandgap (eV) | 2.2 - 2.5 |

| HOMO Level (eV) | -5.1 to -5.4 |

| LUMO Level (eV) | -2.8 to -3.1 |

| Decomposition Temperature (Td, 5% weight loss) (°C) | >300 |

Outlook and Emerging Research Frontiers for 2 Pent 1 Ynylthiophene Chemistry

Integration with Advanced Functional Materials Research

The rigid, linear structure of the pentynyl substituent, combined with the electron-rich nature of the thiophene (B33073) ring, makes 2-Pent-1-ynylthiophene an excellent candidate for the construction of advanced functional materials. The alkyne moiety serves as a versatile handle for polymerization and molecular engineering, opening avenues for its incorporation into various material architectures.

Organic Electronics: Thiophene-based molecules are cornerstones of organic electronics, finding use in Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and organic photovoltaics. The incorporation of thiophene rings into π-conjugated backbones can enhance the stability of semiconductor materials. juniperpublishers.com The alkynyl group in this compound can be readily polymerized, often through metal-catalyzed processes, to create poly(alkynylthiophene)s. These polymers are expected to exhibit interesting charge transport properties, making them suitable for use as active layers in electronic devices.

Conjugated Polymers and Nanostructures: The development of luminescent and conducting conjugated polymers for biological applications is a rapidly growing field. nih.gov The functionalization of this compound could lead to the creation of novel sensory materials. For instance, derivatization of the terminal alkyne could be used to attach specific recognition elements, leading to polymers that change their fluorescence or conductivity upon binding to a target analyte. Research has shown that both fluorescent and conducting conjugated polymers can be incorporated into amyloid fibrils, suggesting a pathway for creating organized nanostructures for electronic devices. nih.gov

Self-Assembling Systems: The interplay of the aromatic thiophene ring and the linear alkyne chain can be exploited to design molecules that undergo self-assembly. The resulting supramolecular structures, such as nanotubes or nanowires, could find applications in nanoelectronics and sensor technology. The precise control over the non-covalent interactions governing the self-assembly process will be a key area of future research.

A summary of potential applications in advanced functional materials is presented in the table below.

| Material Class | Potential Application | Key Feature of this compound |

| Organic Semiconductors | Active layers in OFETs and OLEDs | π-conjugated system, polymerizability |

| Conducting Polymers | Chemical and biological sensors | Tunable electronic properties |

| Nanostructured Materials | Components for nanoelectronics | Capacity for self-assembly |

Exploration of Novel Reaction Manifolds and Catalytic Systems

The reactivity of both the thiophene ring and the terminal alkyne in this compound provides a rich landscape for exploring novel chemical transformations. Modern catalytic methods are poised to unlock new pathways for the synthesis of complex molecules derived from this versatile building block.

Catalyst-Controlled Regiodivergent C-H Functionalization: A significant challenge in thiophene chemistry is controlling the regioselectivity of C-H functionalization. Recent breakthroughs have demonstrated that the choice of catalyst can steer reactions to different positions on the thiophene ring. nih.govresearchgate.net For instance, palladium and rhodium catalysts have been employed for the regiodivergent alkynylation of thiophenes. nih.govresearchgate.net Applying these systems to this compound could allow for the selective introduction of additional functional groups at the C3, C4, or C5 positions, leading to a diverse library of polysubstituted thiophenes.

Advanced Coupling Reactions: The terminal alkyne is a prime substrate for a variety of coupling reactions. The Sonogashira coupling, which pairs terminal alkynes with aryl or vinyl halides, is a well-established method for creating extended π-conjugated systems. scispace.com The development of more efficient and sustainable catalysts for this reaction, such as those based on copper or novel ligand designs, will be crucial. sciencedaily.com Furthermore, "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, offer a highly efficient route to triazole-containing thiophene derivatives with potential applications in medicinal chemistry and materials science.

Cyclization and Annulation Reactions: The alkyne functionality can participate in a range of intramolecular and intermolecular cyclization reactions to build fused ring systems. Electrophilic cyclization of alkynylthiophenes can lead to the formation of thieno-fused heterocycles, which are prevalent motifs in pharmaceuticals and organic materials. semanticscholar.orgnih.gov The development of new catalytic systems, for example, those based on silver or gold, could enable novel cycloaromatization pathways for alkynylthiophenes. acs.org

The table below summarizes some emerging catalytic strategies applicable to this compound.

| Reaction Type | Catalytic System | Potential Outcome |

| C-H Alkynylation | Palladium or Rhodium complexes | Regioselective functionalization of the thiophene ring |

| Cross-Coupling | Advanced Copper or Palladium catalysts | Synthesis of extended π-conjugated systems |

| Cycloaromatization | Silver or Gold catalysts | Formation of polyaromatic and fused heterocyclic compounds |

Synergistic Approaches Combining Synthetic and Computational Design

The integration of computational chemistry with synthetic efforts offers a powerful paradigm for accelerating the discovery and optimization of new molecules and materials. Density Functional Theory (DFT) and other quantum chemical methods can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives.

Predicting Electronic and Optical Properties: DFT calculations can be used to predict key electronic properties such as the HOMO-LUMO gap, ionization potential, and electron affinity. rdd.edu.iqresearchgate.net These parameters are crucial for designing materials for organic electronics. For example, theoretical studies on cyano-substituted thiophenes have shown how the position of a substituent can significantly alter the electronic and photophysical properties of the molecule. nih.gov Similar computational screening of virtual libraries of this compound derivatives could identify promising candidates for synthesis and experimental validation.

Elucidating Reaction Mechanisms: Computational studies can be invaluable for understanding the mechanisms of complex catalytic reactions. By modeling the reaction pathways and transition states, researchers can gain insights into the factors that control selectivity and efficiency. This knowledge can then be used to design more effective catalysts and optimize reaction conditions. dntb.gov.ua

Designing Molecules with Targeted Properties: The ultimate goal of a synergistic synthetic-computational approach is the de novo design of molecules with specific, predetermined properties. For example, by combining computational predictions with synthetic accessibility studies, it may be possible to design novel this compound-based dyes for dye-sensitized solar cells with tailored light-harvesting capabilities. chemrxiv.org

Untapped Potential in Interdisciplinary Scientific Domains

The unique structural and electronic features of this compound suggest that its utility extends beyond traditional organic chemistry and materials science. There is considerable untapped potential for this compound and its derivatives in a variety of interdisciplinary fields.

Medicinal Chemistry: Thiophene is a well-known privileged scaffold in medicinal chemistry, appearing in a wide range of therapeutic agents. The pentynyl group can serve as a bioisostere for other chemical groups or as a reactive handle for attaching the molecule to a biological target. The exploration of this compound derivatives as potential anticancer, anti-inflammatory, or antimicrobial agents is a promising avenue for future research. benthamscience.com

Chemical Biology: The terminal alkyne is a bioorthogonal functional group, meaning it can undergo specific chemical reactions in a biological environment without interfering with native biochemical processes. This makes this compound a valuable tool for chemical biologists. For example, it could be incorporated into biomolecules such as peptides or nucleic acids to serve as a probe for imaging or for studying biological processes.

Agrochemicals: Thiophene derivatives have also found applications in agriculture as herbicides, insecticides, and fungicides. The synthesis and screening of new this compound derivatives for agrochemical activity could lead to the development of new crop protection agents with improved efficacy and environmental profiles.

Q & A

Q. How can researchers correlate this compound’s spectral data with its electronic environment?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.